molecular formula C10H15NO3 B14738177 4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid CAS No. 5333-92-6

4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid

Cat. No.: B14738177
CAS No.: 5333-92-6
M. Wt: 197.23 g/mol
InChI Key: VJOMLQGOGQJDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid is an organic compound with a complex structure that includes a cyano group, a methyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, such as 4-methyl-5-oxohexanoic acid, with 2-bromoacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) with a base such as potassium carbonate. The reaction mixture is then heated to promote the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its interactions with enzymes or receptors can lead to specific biological effects. The cyano group and keto group are key functional groups that participate in these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-oxohexanoic acid: Lacks the cyano group, making it less reactive in certain types of reactions.

    4-(2-Cyanoethyl)-4-methyl-5-oxopentanoic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and properties.

    4-(2-Cyanoethyl)-4-methyl-5-oxoheptanoic acid: Similar structure but with a longer carbon chain, influencing its solubility and reactivity.

Uniqueness

4-(2-Cyanoethyl)-4-methyl-5-oxohexanoic acid is unique due to the presence of both a cyano group and a keto group, which provide a combination of reactivity and versatility in chemical transformations. This makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

5333-92-6

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-(2-cyanoethyl)-4-methyl-5-oxohexanoic acid

InChI

InChI=1S/C10H15NO3/c1-8(12)10(2,5-3-7-11)6-4-9(13)14/h3-6H2,1-2H3,(H,13,14)

InChI Key

VJOMLQGOGQJDCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CCC#N)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.